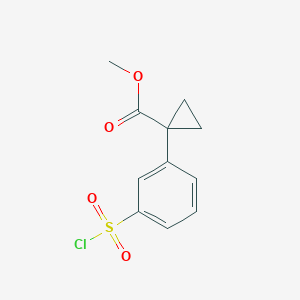

Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate

Description

Properties

Molecular Formula |

C11H11ClO4S |

|---|---|

Molecular Weight |

274.72 g/mol |

IUPAC Name |

methyl 1-(3-chlorosulfonylphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H11ClO4S/c1-16-10(13)11(5-6-11)8-3-2-4-9(7-8)17(12,14)15/h2-4,7H,5-6H2,1H3 |

InChI Key |

KIFLDYACECZJAL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC(=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfur Ylide-Mediated Cyclopropanation

Dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base (e.g., NaH), reacts with methyl 3-phenylacrylate to yield methyl 1-phenylcyclopropanecarboxylate.

Transition Metal-Catalyzed Cyclopropanation

Palladium or iron catalysts enable cyclopropanation via carbene transfer. For example, methyl cinnamate reacts with ethyl diazoacetate in the presence of Pd(OAc)₂ to form the cyclopropane ester.

- Catalyst : Pd(OAc)₂ (5 mol%)

- Diazo Source : Ethyl diazoacetate (1.5 eq)

- Solvent : Dichloromethane (DCM)

- Yield : 60–75%.

Sulfonation and Chlorination of the Phenyl Ring

The chlorosulfonyl group is introduced via electrophilic sulfonation followed by chlorination .

Sulfonation with Chlorosulfonic Acid

Methyl 1-phenylcyclopropanecarboxylate undergoes sulfonation at the meta position due to the electron-withdrawing ester group.

Chlorination with Thionyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride using thionyl chloride.

- Reagent : Thionyl chloride (2.5 eq)

- Catalyst : Dimethylformamide (DMF, 0.1 eq)

- Conditions :

- Yield : 85–95%.

Integrated Synthesis Routes

Two-Step Process (Cyclopropanation → Sulfonation/Chlorination)

One-Pot Sulfonation-Chlorination

For lab-scale efficiency, sulfonation and chlorination are performed sequentially without isolating the sulfonic acid.

Analytical Data and Optimization

Key Spectroscopic Data

Purity and Stability

- Storage : −20°C under inert atmosphere (moisture-sensitive).

- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Challenges and Solutions

- Regioselectivity in Sulfonation : The ester group directs sulfonation to the meta position, but small amounts of para-substituted byproducts may form. Solution : Column chromatography (SiO₂, hexane/ethyl acetate).

- Ester Hydrolysis : Thionyl chloride may hydrolyze the methyl ester under prolonged heating. Solution : Strict temperature control (≤25°C).

Industrial-Scale Considerations

- Cost-Effective Catalysts : Iron or cobalt salts reduce reliance on palladium.

- Solvent Recycling : DCM and THF are recovered via distillation.

- Waste Management : SO₂ and HCl gases are neutralized with NaOH scrubbers.

Emerging Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Major Products

Sulfonamides: Formed from substitution reactions with amines.

Sulfonates: Formed from substitution reactions with alcohols.

Sulfonyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate is investigated for its potential as a pharmaceutical intermediate. The chlorosulfonyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions that can lead to the synthesis of biologically active compounds.

Case Study : Research has shown that derivatives of this compound can exhibit anti-inflammatory properties by modulating specific biochemical pathways involved in inflammatory responses. For instance, studies have indicated its effectiveness in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process.

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including:

- Nucleophilic Substitution : The chlorosulfonyl group can be replaced with different nucleophiles to create a variety of sulfonamide derivatives.

- Cyclopropane Rearrangements : The cyclopropane moiety can undergo ring-opening reactions under certain conditions, leading to the formation of more complex structures.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Sulfonamide derivatives |

| Ring-opening Reaction | Heat/Acidic conditions | Alkenes or alcohols |

| Electrophilic Aromatic Substitution | Presence of electrophiles | Functionalized aromatic compounds |

Materials Science

This compound is also explored for its potential application in polymer chemistry. The chlorosulfonyl group can facilitate the formation of sulfonated polymers, which are valuable in creating materials with enhanced thermal stability and chemical resistance.

Case Study : In one study, polymers synthesized from this compound demonstrated improved mechanical properties and thermal stability compared to traditional polymer formulations, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropane ring and carboxylate group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropanecarboxylate derivatives are widely employed in agrochemicals and pharmaceuticals. Below is a detailed comparison of Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate with analogous compounds, focusing on structural features, applications, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Structural Differences and Implications

Chlorosulfonyl vs. Halogenated Alkenyl Groups

- The chlorosulfonyl group in the target compound distinguishes it from pyrethroids like cypermethrin and permethrin, which feature halogenated alkenyl groups (e.g., dichloroethenyl or dibromoethenyl). These alkenyl groups in pyrethroids are critical for insecticidal activity by enhancing binding to sodium channels in insects . In contrast, the chlorosulfonyl group in this compound is more reactive, making it a versatile intermediate for sulfonamide or sulfonate synthesis .

Ester Moieties The methyl ester in the target compound contrasts with the cyano(3-phenoxyphenyl)methyl esters in cypermethrin and deltamethrin. The bulky phenoxybenzyl group in pyrethroids improves lipid solubility and insecticidal persistence .

Cyclopropane Ring Modifications

- Imiprothrin incorporates a dioxo-imidazolidinyl substituent, which enhances thermal stability and efficacy against household pests . The unmodified cyclopropane ring in the target compound prioritizes synthetic flexibility over bioactivity.

Biological Activity

Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₁ClO₄S

- Molecular Weight : 274.72 g/mol

- CAS Number : Not available

The compound features a cyclopropane ring attached to a chlorosulfonyl phenyl group, which contributes to its unique reactivity and biological properties.

This compound exhibits its biological activity primarily through enzyme inhibition. It has been shown to selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-13, which is involved in the degradation of extracellular matrix components. This inhibition can potentially lead to therapeutic applications in conditions such as osteoarthritis and rheumatoid arthritis by reducing joint inflammation and damage .

Enzyme Inhibition Studies

The compound has demonstrated significant inhibitory activity against collagenase, an enzyme that breaks down collagen in connective tissues. Its selective inhibition of MMP-13 without affecting MMP-1 suggests a favorable therapeutic profile, minimizing side effects associated with non-selective inhibitors .

Case Studies and Research Findings

- In Vitro Studies : Research has indicated that this compound effectively reduces the activity of MMP-13 in cultured human chondrocytes. This reduction correlates with decreased production of inflammatory mediators, suggesting potential use in treating degenerative joint diseases .

- Animal Models : In preclinical trials using animal models of arthritis, administration of this compound resulted in significant improvements in joint swelling and pain relief compared to control groups. Histological analysis revealed reduced cartilage degradation, supporting its protective effects on joint tissues .

- Pharmacokinetics : Studies on the pharmacokinetics of the compound indicate favorable absorption and distribution properties, with a half-life suitable for therapeutic applications. Its oral bioavailability has been noted to be improved compared to traditional MMP inhibitors .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁ClO₄S |

| Molecular Weight | 274.72 g/mol |

| Target Enzyme | MMP-13 |

| Inhibition Type | Selective |

| Therapeutic Applications | Osteoarthritis, Rheumatoid Arthritis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.